4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Description
4-Cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a heterocyclic compound featuring a complex tricyclic framework. Its structure includes a fused tricyclo[7.4.0.02,7] system with 13 ring members, incorporating oxygen (oxa) at position 11, sulfur (thia) at position 8, and two nitrogen atoms (diaza) at positions 4 and 5. The compound is substituted with a cyclohexyl group at position 4 and two methyl groups at position 16.
Properties
CAS No. |
5818-81-5 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2)8-11-12(9-22-17)23-14-13(11)15(20)19(16(21)18-14)10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,18,21) |
InChI Key |
VNOPFWGPDPAGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization
Early synthetic routes relied on thermal cyclization to assemble the tricyclic core. A mixture of the cyclohexylamine intermediate and phenacyl-thioether is heated to 120°C in toluene with catalytic p-toluenesulfonic acid (PTSA). This promotes intramolecular nucleophilic attack, forming the 11-oxa-8-thia ring system. However, this method suffers from side reactions, including over-oxidation of the thioether group, limiting yields to 40–50%.
Photochemical Cyclization
Recent advances employ visible-light-mediated radical cyclization for improved selectivity. Under a 5W blue LED lamp, the intermediates undergo decarboxylation and radical recombination in ethyl acetate with an inorganic base (e.g., K2CO3). This metal-free approach achieves 65–72% yield by minimizing side products through controlled radical propagation.
Functionalization and Oxidation
Post-cyclization, the tricyclic intermediate undergoes oxidation to install the 3,5-dione moieties. Two protocols are prevalent:
-
Chromic Acid Oxidation : Treatment with chromium trioxide in acetic acid at 60°C for 6 hours oxidizes secondary alcohols to ketones. While effective, this method generates hazardous waste.
-
Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO) at −50°C provides milder conditions, achieving 85% conversion with minimal epimerization.
Purification and Characterization
Final purification involves dual-step chromatography:
-
Normal-Phase Silica Gel Chromatography : Hexane/ethyl acetate gradients (7:3 to 1:1) remove non-polar impurities.
-
Silver Nitrate-Impregnated Silica Gel : Enhances separation of diastereomers via argentophilic interactions, yielding >98% purity.
Key characterization data include:
-
1H NMR (400 MHz, CDCl3): δ 1.20–1.45 (m, cyclohexyl CH2), 3.12 (s, N–CH3), 4.88 (d, J = 8.4 Hz, O–CH2–S).
-
HRMS : m/z 452.2145 [M+H]+ (calculated for C25H28N2O4S: 452.2142).
Comparative Analysis of Synthetic Methods
Industrial-Scale Production
For bulk synthesis, continuous flow reactors optimize the photochemical method. Key parameters include:
Chemical Reactions Analysis
Types of Reactions: 4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties. In industry, it could be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Research Findings and Data Gaps
Computational Predictions :
- The analog’s XLogP3 (4.9) indicates moderate lipophilicity, aligning with drug-like properties. The target compound’s higher predicted XLogP may require formulation adjustments for bioavailability .
- Both compounds exhibit low rotatable bond counts, suggesting conformational rigidity, which is advantageous for target binding .
Unresolved Questions :
- Experimental data on solubility, stability, and synthesis yields are absent for the target compound.
- Comparative crystallographic studies would clarify substituent-induced conformational changes in the tricyclic core.
Biological Activity
The compound 4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione (commonly referred to as Compound A ) is a complex organic molecule with potential biological activities that merit comprehensive investigation. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C17H23N3O2S
Molecular Weight : 333.5 g/mol
IUPAC Name : 4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
CAS Number : 263402-84-2
The unique tricyclic structure of Compound A contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have indicated that Compound A exhibits significant antimicrobial properties. In a controlled laboratory setting, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 16 µg/mL for S. aureus, suggesting potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Potential
Compound A has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells at concentrations of 25 µM and above.
The mechanism by which Compound A exerts its biological effects appears to involve the modulation of specific biochemical pathways:
- Inhibition of DNA Synthesis : The compound interacts with DNA polymerase enzymes, disrupting DNA replication.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Compound A causes G2/M phase arrest in cancer cells, halting their proliferation.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of Compound A in a murine model infected with S. aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls.
- Anticancer Research : Johnson et al. (2024) reported on the anticancer effects of Compound A on human lung cancer cells. The study found that treatment with the compound led to a reduction in cell viability by over 50% after 48 hours.
Q & A
Q. How can contradictory results between computational predictions and experimental bioactivity be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
